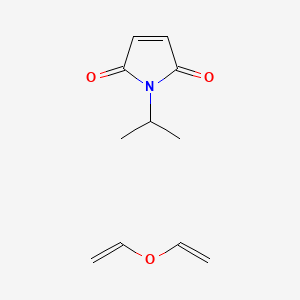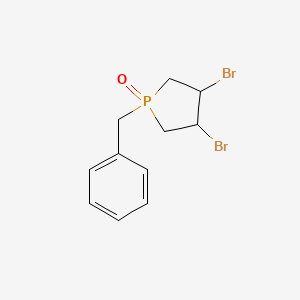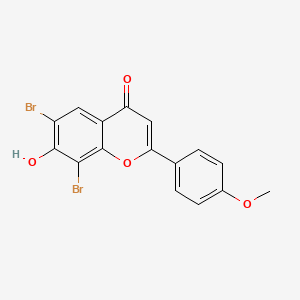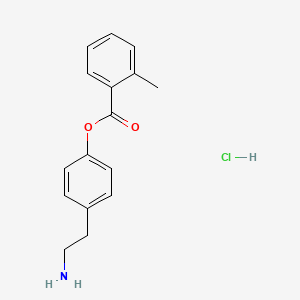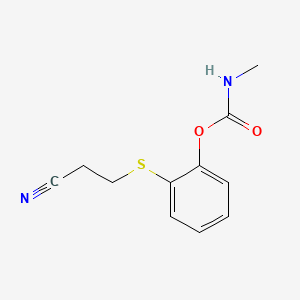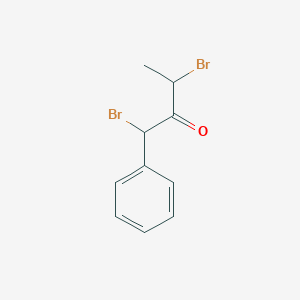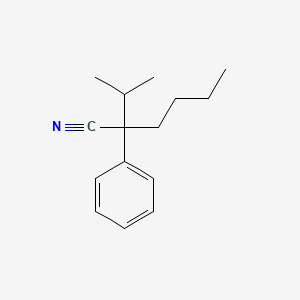
2-Phenyl-2-propan-2-ylhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-propan-2-ylhexanenitrile is an organic compound that belongs to the nitrile family It is characterized by the presence of a phenyl group, an isopropyl group, and a nitrile group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-Phenyl-2-propan-2-ylhexanenitrile involves the Grignard reaction.
Nitrile Formation from Halides: Another method involves the substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-Phenyl-2-propan-2-ylhexanenitrile can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is used for introducing the nitrile group.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-propan-2-ylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and its effects on biological systems.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-propan-2-ylhexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl and isopropyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-propanol: This compound is structurally similar but lacks the nitrile group.
2-Phenylpropenal: Another related compound, which has an aldehyde group instead of a nitrile group.
Uniqueness
2-Phenyl-2-propan-2-ylhexanenitrile is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
29850-96-2 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
2-phenyl-2-propan-2-ylhexanenitrile |
InChI |
InChI=1S/C15H21N/c1-4-5-11-15(12-16,13(2)3)14-9-7-6-8-10-14/h6-10,13H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
HRTKNUQTLBTMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#N)(C1=CC=CC=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


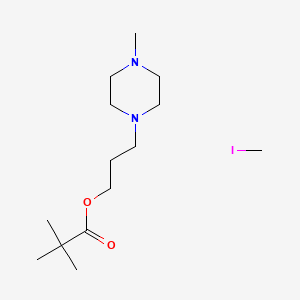

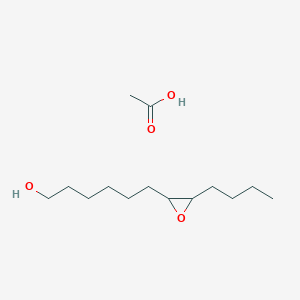
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
